molecular formula C5H5BrN4 B12065297 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1390635-70-7

5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12065297
CAS No.: 1390635-70-7
M. Wt: 201.02 g/mol
InChI Key: OUFJMTOGJSJSLN-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole-4-carbonitrile with an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: Azido derivatives, cyano derivatives.

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile largely depends on its derivatives and the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1H-pyrazole-4-carbonitrile
  • 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Comparison: 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino and bromo substituents on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for further functionalization compared to its analogs .

Properties

CAS No.

1390635-70-7

Molecular Formula

C5H5BrN4

Molecular Weight

201.02 g/mol

IUPAC Name

5-amino-3-bromo-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C5H5BrN4/c1-10-5(8)3(2-7)4(6)9-10/h8H2,1H3

InChI Key

OUFJMTOGJSJSLN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Br)C#N)N

Origin of Product

United States

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